molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1441123
CAS No.: 1146956-94-6
M. Wt: 255.78 g/mol
InChI Key: GXQVDXURIGIWDW-UHFFFAOYSA-N
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Description

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78358 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenoxy group bearing a tert-butyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base to form the intermediate 3-[2-(tert-butyl)phenoxy]pyrrolidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrrolidine ring and a tert-butylphenoxy group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1146956-94-6
  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 239.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures may exhibit dual-targeting capabilities, particularly in relation to monoamine oxidase B (MAO B) inhibition and histamine receptor modulation, which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Antiparkinsonian Effects

Studies have shown that derivatives of the tert-butylphenoxy scaffold can act as dual-target ligands that inhibit MAO B while also interacting with histamine receptors. For instance, a related compound demonstrated significant inhibition of MAO B (IC50 < 50 nM) while also affecting dopamine levels in the brain . This dual mechanism is believed to enhance dopaminergic signaling, providing a therapeutic avenue for Parkinson's disease management.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of related compounds on human cell lines (e.g., HEK293 and neuroblastoma SH-SY5Y cells) have indicated varying levels of toxicity. These studies are crucial for assessing the safety profile of this compound and its derivatives .

Case Studies

  • Dual Target Ligands : A study designed several compounds incorporating the tert-butylphenoxy structure, which were tested for their affinity towards hMAO B and hH3R. One promising candidate exhibited an IC50 value of 4 nM for MAO B inhibition and a Ki value of 25 nM for H3R antagonism, highlighting the potential therapeutic benefits of this class of compounds .
  • Neuroprotection Studies : In vivo evaluations in rat models indicated that certain analogs could significantly increase dopamine levels while reducing serotonin concentrations in specific brain regions, suggesting a favorable profile for treating neurological disorders .

Comparative Analysis

Compound NameMAO B IC50 (nM)H3R Ki (nM)Observed Effects
Compound A<50>500Neuroprotective
Compound B425Increased DA levels
3-[2-(Tert-butyl)phenoxy]pyrrolidine HClTBDTBDTBD

Properties

IUPAC Name

3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQVDXURIGIWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate (0.78 g, 2.44 mmol) and hydrochloric acid (7.0 mL of a 4.0 N solution in dioxane, 28.0 mmol) was reacted at room temperature for 16 h. Then, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ethyl acetate to provide 3-(2-tert-butylphenoxy)pyrrolidine hydrochloride as a colorless solid (0.52 g, 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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